REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][OH:5].C(=O)([O-])[OH:11].[Na+]>O.[Pt]>[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[C:4]([OH:11])=[O:5] |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OCC(CO)(CO)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 35° C. for 8 hours under an atmosphere of oxygen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After catalyst was filtered
|
Type
|
CUSTOM
|
Details
|
having removed
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
was purified by preparative medium pressure liquid chromatography W-prep 2XY (column: main column L, inject column M; automatic condition setting: dichloromethane:methanol=4:1, Rf=0.25, preparative isolation mode GR)
|
Type
|
CUSTOM
|
Details
|
Furthermore, the obtained residue was purified by preparative TLC (dichloromethane:methanol=4:1)
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC(C(=O)O)(CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 123 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |